2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde typically involves the reaction of isopentylamine with phthalic anhydride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and requires heating to facilitate the formation of the desired product . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield . The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Isopentyl-1,3-dioxoisoindoline-5-carboxylic acid.
Reduction: 2-Isopentyl-1,3-dioxoisoindoline-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modulation of biological pathways and the inhibition of key enzymes, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-1,3-dioxoisoindoline-5-carbaldehyde
- 2-Isobutyl-1,3-dioxoisoindoline-5-carbaldehyde
- 2-Isopentyl-1,3-dioxoisoindoline-4-carbaldehyde
Uniqueness
2-Isopentyl-1,3-dioxoisoindoline-5-carbaldehyde is unique due to its specific substitution pattern and the presence of the isopentyl group, which can influence its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxoisoindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)5-6-15-13(17)11-4-3-10(8-16)7-12(11)14(15)18/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOMYXLSBHBCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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